![molecular formula C11H22Cl2N4O B1376565 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride CAS No. 1423024-35-4](/img/structure/B1376565.png)
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride
Overview
Description
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is a chemical compound with the CAS Number: 1423024-35-4 . Its IUPAC name is 2-amino-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]pentanamide dihydrochloride . The molecular weight of this compound is 297.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Various studies have explored the synthesis of structurally related pyrazole derivatives. For instance, Roman (2013) reported on alkylation and ring closure reactions using a related ketonic Mannich base to generate a diverse library of compounds, including pyrazoles (Roman, 2013). Similarly, Mohamed, Efrit, and Kamoun (2020) developed efficient methods for synthesizing pyrazol-1-yl propannitrile derivatives (Mohamed, Efrit, & Kamoun, 2020).
Characterization and Structural Analysis : Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives related to pyrazole, characterizing them using infrared, MS, and NMR spectra (Todorov & Naydenova, 2010).
Catalytic and Biochemical Properties
Catalytic Synthesis and Antioxidant Potential : Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of pyrazole derivatives showing potential antioxidant activities, suggesting the utility of these compounds in biochemical research (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity : Idhayadhulla, Kumar, and Abdul (2012) synthesized pyrazole and imidazole derivatives, including those structurally related to the target compound, and screened them for antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).
Potential Pharmacological Applications
Anticonvulsant Agents : Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, including compounds structurally similar to the target chemical, and evaluated them for anticonvulsant activity (Bhandari, Tripathi, & Saraf, 2013).
Antitumor Activities : Mohareb, El-Sayed, and Abdelaziz (2012) synthesized novel pyrazole derivatives with observed anti-tumor activities against human tumor cell lines (Mohareb, El-Sayed, & Abdelaziz, 2012).
properties
IUPAC Name |
2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVCUBBHXGKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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